N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that features a cyano group, a fluorophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.
Attachment of the fluorophenyl group: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling, using appropriate fluorophenyl boronic acids or halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide will depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved will vary based on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-[Cyano-(2-chlorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide
- N-[Cyano-(2-bromophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide
- N-[Cyano-(2-methylphenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide
Uniqueness
N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall behavior in various applications.
Properties
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c1-9-6-10(18-20-9)7-14(19)17-13(8-16)11-4-2-3-5-12(11)15/h2-6,13H,7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSVPQFXIPWAPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CC(=O)NC(C#N)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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